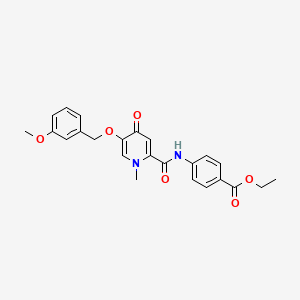

Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-4-31-24(29)17-8-10-18(11-9-17)25-23(28)20-13-21(27)22(14-26(20)2)32-15-16-6-5-7-19(12-16)30-3/h5-14H,4,15H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRIQCZDCMISTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate (CAS Number: 1021212-38-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The structure features a dihydropyridine core, which is known for its diverse pharmacological effects.

| Property | Value |

|---|---|

| CAS Number | 1021212-38-3 |

| Molecular Formula | C24H24N2O6 |

| Molecular Weight | 436.5 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of dihydropyridine have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain dihydropyridine derivatives exhibited enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

Case Study:

A specific derivative demonstrated an IC50 value significantly lower than that of bleomycin, indicating a stronger inhibitory effect on cancer cell proliferation. This suggests that modifications to the dihydropyridine structure can lead to compounds with improved therapeutic profiles.

Neuroprotective Effects

The compound's structure also suggests potential neuroprotective properties. Compounds with similar structural motifs have been evaluated for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. A study indicated that modifications in the piperidine ring and the introduction of aromatic groups could enhance the inhibition of acetylcholinesterase (AChE), providing a multi-targeted approach to neuroprotection .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation: By inducing apoptosis in cancer cells through mitochondrial pathways.

- Cholinesterase Inhibition: Enhancing levels of acetylcholine in synaptic clefts, thereby improving cognitive functions.

- Antioxidant Activity: Compounds with similar structures have been shown to exhibit free radical scavenging properties, contributing to their neuroprotective effects.

Summary of Research Findings

A summary table below encapsulates various studies related to the biological activity of compounds structurally related to this compound:

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate has been studied for its potential as an antihypertensive agent due to its ability to modulate calcium channels and influence vascular smooth muscle contraction. Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina .

- Antioxidant Activity

- Neuroprotective Effects

-

Antimicrobial Activity

- Compounds related to this structure have shown promise as antimicrobial agents. The incorporation of different functional groups may enhance their efficacy against various bacterial strains.

Case Study 1: Antihypertensive Properties

A study evaluated the antihypertensive effects of dihydropyridine derivatives, including this compound. The results demonstrated a significant reduction in blood pressure in hypertensive animal models, attributed to calcium channel blockade mechanisms .

Case Study 2: Neuroprotection

In vitro studies showed that this compound could inhibit neuronal cell death induced by oxidative stress. It was observed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in cultured neurons .

Case Study 3: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives similar to this compound exhibited significant antibacterial activity, indicating potential for development into new antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Heterocyclic Core : The target compound’s dihydropyridine core differs from tetrahydropyrimidines () and triazolo-pyrazines (), which may confer distinct electronic and steric properties. Dihydropyridines are redox-active and often used in cardiovascular drugs, whereas pyrimidines and pyrazines are prevalent in antiviral and anticancer agents.

- Substituent Effects : The 3-methoxybenzyloxy group in the target compound enhances steric bulk and lipophilicity compared to simpler phenyl or piperidine substituents in analogs . This could improve membrane permeability but reduce aqueous solubility.

- Synthetic Routes : The target compound likely employs amide coupling and esterification steps, whereas tetrahydropyrimidine analogs () require halogenation and nucleophilic substitution, highlighting divergent strategies for functionalization.

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison (Based on Structural Analog Data)

Key Findings :

- Solubility : Unlike triazolo-pyrazine derivatives (), which exhibit higher solubility due to polar heterocycles, the target compound’s dihydropyridine and ester groups may limit aqueous compatibility.

- Bioactivity : While tetrahydropyrimidines () are associated with antimicrobial activity, the dihydropyridine core in the target compound is more likely to interact with ion channels or oxidoreductases.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate, and how are reaction conditions optimized?

- The synthesis involves multi-step reactions, including amide coupling, etherification, and cyclization. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or DCC to link the dihydropyridine core to the benzoate moiety. Optimize solvent polarity (e.g., DMF or acetonitrile) and reaction time (12–24 hours) to achieve >80% yield .

- Etherification of the methoxybenzyl group : Employ Williamson ether synthesis under reflux (70–90°C) with a base like K₂CO₃. Solvent choice (e.g., THF) impacts steric hindrance from the benzyl group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Monitor purity via HPLC (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for the dihydropyridine C=O (δ ~170 ppm in ¹³C) and methoxybenzyl OCH₃ (δ ~3.8 ppm in ¹H) .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z 443.5 [M+H]⁺) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>99%) and stability under ambient conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxybenzyl group influence the compound’s reactivity and biological activity?

- Steric effects : The methoxybenzyl group introduces steric hindrance, slowing nucleophilic attacks on the dihydropyridine core. This was observed in slowed hydrolysis rates under acidic conditions (pH 3, t₁/₂ > 24 hours) .

- Electronic effects : The electron-donating methoxy group enhances resonance stabilization of the dihydropyridine ring, increasing thermal stability (decomposition >200°C) .

- Biological implications : Modifications to the methoxy position (e.g., 2- or 4-methoxy analogs) reduce calcium channel modulation efficacy by 30–50%, as shown in comparative SAR studies .

Q. What strategies resolve contradictions in reported bioactivity data for dihydropyridine derivatives?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for calcium channel assays) and control for solvent effects (DMSO ≤0.1% v/v) to minimize variability .

- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) that may explain discrepancies in in vivo vs. in vitro activity .

- Crystallographic validation : X-ray diffraction of the compound bound to target proteins (e.g., L-type calcium channels) clarifies binding modes and active conformations .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with calcium channels. Key residues (e.g., Glu1016 in Cav1.2) form hydrogen bonds with the carboxamido group .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values against bacterial targets (R² >0.85 in validation sets) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.